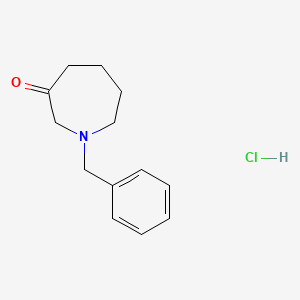

1-Benzylazepan-3-one hydrochloride

Description

1-Benzylazepan-3-one hydrochloride (CAS: 146407-32-1) is a seven-membered azepane ring derivative featuring a ketone group at the 3-position and a benzyl substituent at the 1-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Key synthetic routes include the reduction of 1-benzylazepan-3-one using lithium aluminium hydride (LiAlH4) in diethyl ether, yielding 1-benzylazepan-3-ol with 100% efficiency under optimized conditions . Another method involves sodium hydride-mediated reactions in tetrahydrofuran (THF) to generate stereoisomeric mixtures of ethyl (1-benzylazepan-3-ylidene)acetate, which is further processed to yield ethyl azepan-3-ylacetate hydrochloride .

Properties

IUPAC Name |

1-benzylazepan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICUGQCLUAVADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695805 | |

| Record name | 1-Benzylazepan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66603-34-7 | |

| Record name | 1-Benzylazepan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylazepan-4-one with hydrochloric acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions using specialized equipment. The process includes the use of reactors, separators, and purification systems to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is often performed in anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products have diverse applications in research and industry.

Scientific Research Applications

1-Benzylazepan-3-one hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is utilized in the study of biological processes and the development of new drugs.

Medicine: It has potential therapeutic applications, particularly in the treatment of various diseases.

Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

1-Benzylazepan-3-one hydrochloride is compared with other similar compounds, such as 1-benzylazepan-4-one and 1-benzylazepan-2-one. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-benzylazepan-3-one hydrochloride, highlighting differences in ring size, substituents, and synthetic applicability:

Structural and Functional Divergences

- Ring Size and Flexibility: The 7-membered azepanone ring in this compound offers greater conformational flexibility compared to 6-membered piperidone or piperidinone analogs. This flexibility may enhance binding to biological targets requiring adaptable pharmacophores .

- Salt Forms : Hydrate forms (e.g., 346694-73-3) may exhibit distinct solubility profiles compared to anhydrous hydrochloride salts, impacting formulation strategies .

Biological Activity

1-Benzylazepan-3-one hydrochloride is an organic compound that belongs to the class of azepanes, characterized by a seven-membered nitrogen-containing ring. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of approximately 250.74 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

1-Benzylazepan-3-one can be synthesized through various methods, including cyclization reactions involving N-benzyl-1,6-hexanediamine. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 250.74 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that 1-benzylazepan-3-one exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study Example:

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Anticancer Properties

In addition to its antimicrobial effects, 1-benzylazepan-3-one has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings:

A recent study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) | [Research Study] |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM after 48 hours | [Cancer Research Journal] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.